1,4-Dioxa-7-azaspiro[4.4]nonane
Overview
Description
1,4-Dioxa-7-azaspiro[4.4]nonane is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Related Compounds : A method for synthesizing N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester was developed, which is a compound related to 1,4-Dioxa-7-azaspiro[4.4]nonane (Slavinskaya et al., 1996).
Anticonvulsant Activity : Studies on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione showed significant anti-electroshock seizure activity (Farrar et al., 1993).
Biological Activities of Spiroaminals : The 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane ring systems, similar to this compound, are found in natural or synthetic products with significant biological activities. This highlights their potential applications and the challenge they present for chemical synthesis (Sinibaldi & Canet, 2008).
Synthesis of Cephalotaxine : A novel synthesis approach using 1-azaspiro[4.4]nonane, a key structural motif, was developed for the modular synthesis of (±)-cephalotaxine (Huang et al., 2015).
Potential Dopamine Agonists : Synthesis and evaluation of some 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists were conducted, though none showed central nervous system activity (Brubaker & Colley, 1986).
Synthesis Using Mn(III)-based Oxidation : 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones were synthesized using a Mn(III)-based reaction, highlighting a new application in chemical synthesis (Huynh, Nguyen, & Nishino, 2017).
Inhibitor for Hepatitis C Virus : The this compound motif was used in an inhibitor (GSK2236805) for the hepatitis C virus, showing high potency against various genotypes (Kazmierski et al., 2014).
Antibacterial Activity : Compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure were synthesized and showed excellent in vitro antibacterial activity (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).
Safety and Hazards
Properties
IUPAC Name |
1,4-dioxa-7-azaspiro[4.4]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOUWLZSXWMCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569419 | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-33-0 | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxa-7-azaspiro[4.4]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 1,4-Dioxa-7-azaspiro[4.4]nonane motif contribute to the activity of HCV NS5A inhibitors?
A: While the precise mechanism of action isn't fully elucidated in the provided research [], the presence of the this compound motif within the larger inhibitor molecule (GSK2236805) is crucial for its potency. Researchers observed that this specific spiroketal pyrrolidine scaffold contributed to high inhibitory activity against HCV genotypes 1a and 1b, including the clinically relevant L31V and Y93H mutants []. This suggests the motif likely plays a role in binding to the NS5A protein, though further research is needed to determine the specific interactions and their impact on viral replication.
Q2: What is the significance of the in vitro and in vivo data presented for GSK2236805?
A: The research highlights that GSK2236805, containing the this compound motif, potently suppressed HCV RNA in a 20-day RNA reduction assay []. This in vitro data, combined with promising pharmacokinetic and safety profiles, led to the further development of GSK2236805 for clinical testing []. While the specific in vivo data isn't detailed in the provided abstracts, the progression to clinical trials suggests positive results in preclinical animal models. This advancement underscores the potential of compounds incorporating the this compound scaffold as future HCV therapeutics.
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